(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Biological Activity
The compound (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS Number: 2034412-79-6) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is C15H14N4O3S with a molecular weight of 330.4 g/mol . The structure features a combination of isoxazole and oxadiazole moieties, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H14N4O3S |
Molecular Weight | 330.4 g/mol |
CAS Number | 2034412-79-6 |
Preliminary studies suggest that the compound may exert its biological effects through modulation of various signaling pathways. Compounds containing isoxazole and oxadiazole groups often interact with G protein-coupled receptors (GPCRs) , which play critical roles in numerous physiological processes including neurotransmission and inflammation .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of related isoxazole derivatives in inducing apoptosis in cancer cell lines such as HCT116 . The mechanism involves the inhibition of anti-apoptotic proteins, leading to increased cancer cell death.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Isoxazole derivatives have been reported to demonstrate antibacterial effects against various pathogens. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Neuroprotective Effects
Some studies have indicated that derivatives of isoxazole can provide neuroprotective benefits. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Activity Evaluation :
- Neuroprotection :
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-7-11(17-21-9)15(20)19-5-4-10(8-19)13-16-14(22-18-13)12-3-2-6-23-12/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQGODRKRWECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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